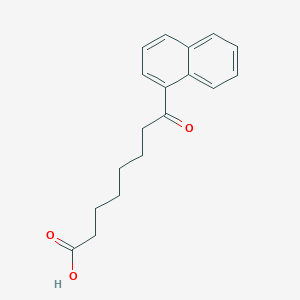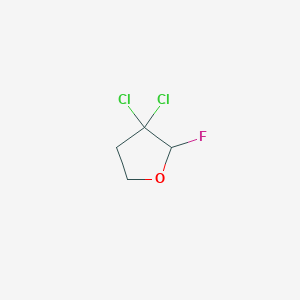
3,3-Dichloro-2-fluorooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-2-fluorooxolane is an organic compound with the chemical formula C4H3Cl2FO. It is a colorless liquid that is widely used in scientific research for its unique properties. This compound is a highly reactive intermediate that is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-2-fluorooxolane is not well understood. However, it is believed that this compound acts as a highly reactive intermediate in various chemical reactions. It is also believed that the presence of the chlorine and fluorine atoms in this compound enhances its reactivity and makes it a valuable tool in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,3-Dichloro-2-fluorooxolane. However, studies have shown that this compound can cause skin irritation and respiratory distress in humans. It is also toxic to aquatic organisms and can cause environmental damage if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-Dichloro-2-fluorooxolane in lab experiments is its high reactivity. This compound can be used as a building block for the synthesis of various organic compounds. However, one of the main limitations of using this compound is its toxicity. It can be harmful to humans and the environment if not handled properly.
Orientations Futures
There are many potential future directions for research involving 3,3-Dichloro-2-fluorooxolane. Some possible areas of research include:
1. Development of new synthetic routes for the preparation of 3,3-Dichloro-2-fluorooxolane.
2. Investigation of the mechanism of action of this compound in various chemical reactions.
3. Synthesis of new organic compounds using 3,3-Dichloro-2-fluorooxolane as a building block.
4. Development of new pharmaceuticals and agrochemicals using 3,3-Dichloro-2-fluorooxolane as a starting material.
5. Investigation of the environmental impact of 3,3-Dichloro-2-fluorooxolane and development of safer handling procedures.
Conclusion
In conclusion, 3,3-Dichloro-2-fluorooxolane is a highly reactive intermediate that is widely used in scientific research for its unique properties. It is commonly used as a building block for the synthesis of various organic compounds and as a reagent in the preparation of various fluorinated compounds. However, this compound is toxic and can cause environmental damage if not handled properly. There are many potential future directions for research involving 3,3-Dichloro-2-fluorooxolane, including the development of new synthetic routes, investigation of the mechanism of action, and development of new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
3,3-Dichloro-2-fluorooxolane can be synthesized using a variety of methods. One common method involves the reaction of 3,3-Dichloro-2-hydroxypropanal with hydrogen fluoride in the presence of a catalyst. Another method involves the reaction of 3,3-Dichloro-2-hydroxypropanal with hydrogen chloride and hydrogen fluoride in the presence of a catalyst. Both of these methods result in the formation of 3,3-Dichloro-2-fluorooxolane with high yields.
Applications De Recherche Scientifique
3,3-Dichloro-2-fluorooxolane is widely used in scientific research for its unique properties. It is commonly used as a reactive intermediate in the synthesis of various organic compounds. This compound is also used as a building block for the synthesis of various pharmaceuticals and agrochemicals. In addition, 3,3-Dichloro-2-fluorooxolane is used as a reagent in the preparation of various fluorinated compounds.
Propriétés
Numéro CAS |
109776-93-4 |
|---|---|
Nom du produit |
3,3-Dichloro-2-fluorooxolane |
Formule moléculaire |
C4H5Cl2FO |
Poids moléculaire |
158.98 g/mol |
Nom IUPAC |
3,3-dichloro-2-fluorooxolane |
InChI |
InChI=1S/C4H5Cl2FO/c5-4(6)1-2-8-3(4)7/h3H,1-2H2 |
Clé InChI |
SUSSAXNSBRLZAD-UHFFFAOYSA-N |
SMILES |
C1COC(C1(Cl)Cl)F |
SMILES canonique |
C1COC(C1(Cl)Cl)F |
Synonymes |
Furan, 3,3-dichloro-2-fluorotetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



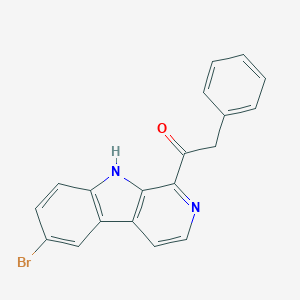
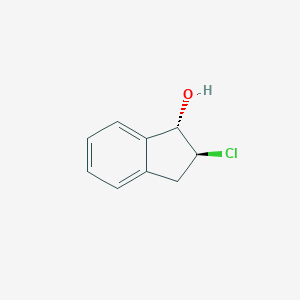
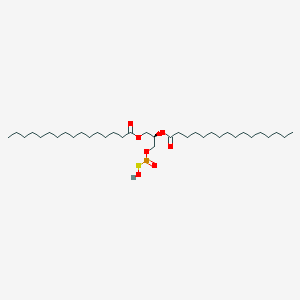
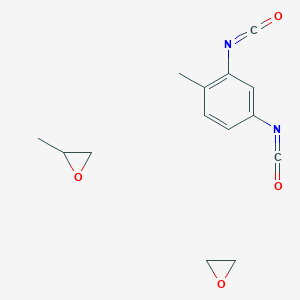
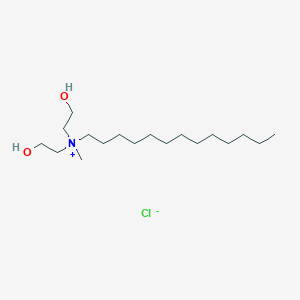
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
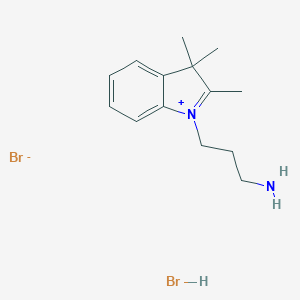



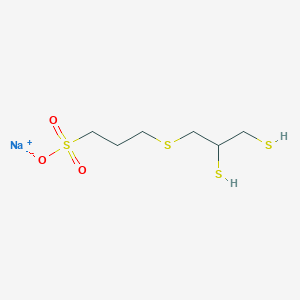
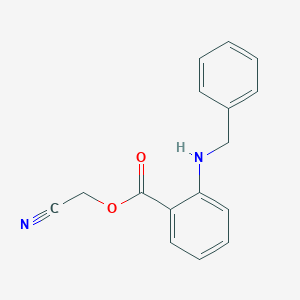
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
